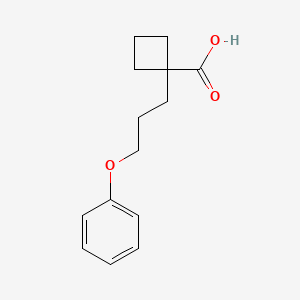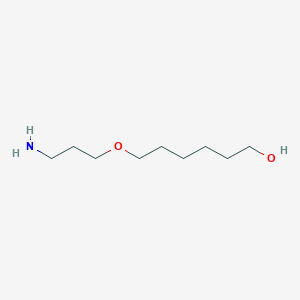![molecular formula C17H19NO2 B14505442 1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one CAS No. 64323-47-3](/img/structure/B14505442.png)
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-9-Benzoyl-9-azabicyclo[421]non-2-en-2-yl]ethan-1-one is a synthetic compound with a complex bicyclic structure
Preparation Methods
The synthesis of 1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one involves several steps, starting from readily available starting materials. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including cyclization and benzoylation, under controlled conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neurotoxic effects and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one involves its interaction with specific molecular targets in the nervous system. It is believed to act on neurotransmitter receptors, leading to alterations in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one can be compared with other similar compounds, such as:
Anatoxin-a: A potent neurotoxin produced by cyanobacteria, known for its rapid and severe effects on the nervous system.
Azabicyclo[3.3.1]nonane Derivatives:
9-Azabicyclo[4.2.1]nonan-1-ols: These derivatives are known for their tautomeric behaviors and are used in various chemical research applications.
Properties
CAS No. |
64323-47-3 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(1R)-9-benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone |
InChI |
InChI=1S/C17H19NO2/c1-12(19)15-9-5-8-14-10-11-16(15)18(14)17(20)13-6-3-2-4-7-13/h2-4,6-7,9,14,16H,5,8,10-11H2,1H3/t14?,16-/m1/s1 |
InChI Key |
FBSZJLQMWLAFAD-BZSJEYESSA-N |
Isomeric SMILES |
CC(=O)C1=CCCC2CC[C@H]1N2C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
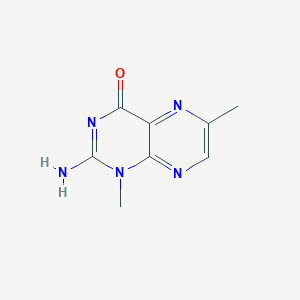

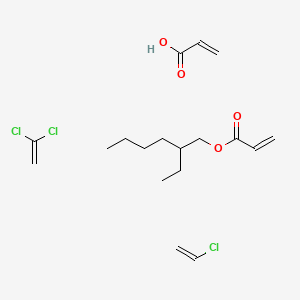


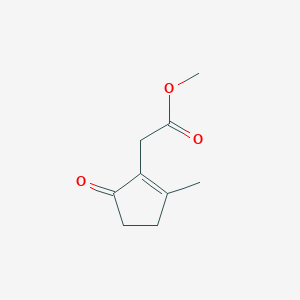

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

